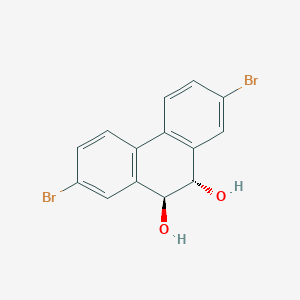

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol

Description

Properties

IUPAC Name |

(9S,10S)-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6,13-14,17-18H/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKULNBVMWMYADK-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(C3=C2C=CC(=C3)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)[C@@H]([C@H](C3=C2C=CC(=C3)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737252 | |

| Record name | (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929045-54-5 | |

| Record name | (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of a suitable phenanthrene precursor followed by dihydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to achieve selective bromination at the desired positions. Subsequent dihydroxylation can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and dihydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The bromine atoms can be reduced to hydrogen, yielding a dihydrophenanthrene-diol.

Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce dihydrophenanthrene-diols. Substitution reactions can lead to a variety of functionalized phenanthrene derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its bromine substituents can undergo various nucleophilic substitution reactions, making it useful for constructing more complex molecular architectures. For example, it can be transformed into other functionalized phenanthrenes or used in the synthesis of biologically active molecules .

2. Photophysical Studies

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol has been investigated for its photophysical properties. Studies indicate that the compound exhibits interesting fluorescence characteristics that can be exploited in optoelectronic devices and sensors .

Applications in Material Science

1. Organic Light Emitting Diodes (OLEDs)

Due to its favorable electronic properties, this compound has potential applications in the development of OLEDs. Research has shown that incorporating dibrominated phenanthrenes into polymer matrices enhances the light-emitting efficiency and stability of the devices .

2. Polymer Composites

The compound can also be utilized in creating polymer composites with improved thermal and mechanical properties. Its incorporation into polymer matrices is known to enhance the overall performance of materials used in coatings and electronic applications .

Biological Applications

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol. The compound has shown potential in scavenging free radicals, which suggests its utility in pharmaceutical formulations aimed at combating oxidative stress-related diseases .

2. Potential Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity against certain cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells . Further studies are required to elucidate the specific pathways involved.

Case Studies

Mechanism of Action

The mechanism of action of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Catalytic Behavior

- Bromine Inhibition: The 2,7-dibromo substitution in (9S,10S)-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol inhibits B(C₆F₅)₃-catalyzed dehydroxylation, unlike non-brominated analogs like 9,10-diallyl-9,10-dihydrophenanthrene-9,10-diol (4a), which readily forms phenanthrene derivatives .

- Oxidation Sensitivity: Compared to 2,7-dibromo-9,10-phenanthrenedione, the diol form is more susceptible to oxidation, limiting its use in quinone-based syntheses .

- Stereochemical Effects : The (9S,10S) configuration enhances enantioselectivity in host-guest interactions, unlike trans-diols, which lack such specificity .

Biological Activity

(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol, a compound derived from the phenanthrene family, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₄H₁₀Br₂O₂

- Molecular Weight : 338.037 g/mol

- CAS Number : 61650-86-0

- LogP : 4.977 (indicating lipophilicity) .

The compound is characterized by its dibromo substitution at the 2 and 7 positions of the phenanthrene skeleton, enhancing its reactivity and biological interactions.

Anticancer Properties

Research indicates that (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol exhibits significant anticancer activity. A study by Tian et al. (2006) demonstrated that derivatives of dibromophenanthrenes could inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Key Findings :

- In vitro assays showed that the compound inhibited the growth of several cancer cell lines.

- The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest it may possess inhibitory effects against certain bacterial strains. For instance, a screening assay indicated a potential for inhibiting Type III secretion systems in pathogenic bacteria .

Case Study :

- A specific assay demonstrated that at concentrations around 50 μM, the compound inhibited secretion mechanisms in C. rodentium, suggesting its utility in combating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in various cancer cells | Tian et al., 2006 |

| Antimicrobial | Inhibits secretion in C. rodentium | Pendergrass et al., 2024 |

The biological activity of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol appears to be mediated through:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may interfere with cell cycle progression.

- Inhibition of Bacterial Secretion Systems : The compound shows promise in disrupting pathogenic bacterial functions.

Q & A

Basic: What synthetic strategies are employed to prepare (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol?

Answer:

The synthesis typically involves stereoselective dihydroxylation and oxidative cyclization. A key method uses asymmetric dihydroxylation to establish the (9S,10S) configuration, followed by Cu-mediated oxidative cyclization to assemble the dihydrophenanthrene backbone . Alternative routes include dehydroxylation of diol intermediates using catalysts like B(C₆F₅)₃ and Et₃SiH, followed by ring-closing metathesis to form fused polycyclic systems . Bromination at the 2- and 7-positions is achieved via electrophilic aromatic substitution under controlled conditions.

Basic: What analytical techniques are critical for characterizing the stereochemistry of this compound?

Answer:

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns, as demonstrated in structural studies of analogous quinhydrone derivatives .

- Electronic Circular Dichroism (ECD) : Quantum chemical calculations (e.g., B3LYP/6-311+G(2d,p)) correlate experimental ECD spectra with stereoisomers to confirm (9S,10S) configuration .

- NMR spectroscopy : NOESY/ROESY and coupling constants analyze spatial proximity of protons and diastereotopic effects .

Advanced: How do enzymatic systems like naphthalene dioxygenase interact with this compound?

Answer:

Naphthalene dioxygenase (NDO) catalyzes stereospecific oxidation. For 9,10-dihydrophenanthrene derivatives, NDO produces cis-dihydrodiols with >95% enantiomeric excess, favoring (3S,4R)-configuration in the major product. The enzyme’s active site geometry directs hydroxylation to benzylic carbons adjacent to bridgehead positions, influenced by substrate hydrophobicity and steric effects . Mutagenesis studies (e.g., Y115F in glutathione S-transferase) reveal residues critical for substrate binding and catalytic efficiency .

Advanced: How can computational modeling predict the compound’s reactivity or metabolic fate?

Answer:

- Docking simulations : Map interactions with enzyme binding pockets (e.g., glutathione S-transferase’s hydrophobic cavity defined by Y6, W7, and F208) to predict regioselectivity .

- Density Functional Theory (DFT) : Models transition states for epoxide ring-opening reactions, explaining stereochemical outcomes of metabolic pathways .

- Molecular Dynamics (MD) : Simulates solvent effects on diol stability, revealing preferential formation of quinhydrone complexes in low-polarity media .

Data Contradiction: How can researchers reconcile discrepancies in reported metabolic pathways?

Answer:

Discrepancies arise from variations in experimental systems (e.g., liver homogenates vs. whole organisms) or enzymatic isoforms. For example:

- In vivo metabolism : Rats convert epoxide intermediates to trans-dihydrodiols and mercapturic acid conjugates, while in vitro systems lack phase II enzymes, yielding only dihydrodiols .

- Enzyme specificity : NDO produces dihydrodiols as primary metabolites, whereas cytochrome P450 isoforms may favor hydroxylation at alternative positions. Cross-referencing kinetic data (e.g., /) and isotopic labeling can clarify dominant pathways .

Advanced: What role do non-covalent interactions play in stabilizing this compound’s solid-state structure?

Answer:

X-ray studies of analogous diols show columnar packing via intermolecular H-bonds between hydroxyl groups and adjacent aromatic π-systems. For example, phenanthrenequinhydrone forms H-bonded pairs (O–H···O distance ~2.7 Å) organized along crystallographic axes, enhancing thermal stability . Van der Waals interactions between bromine substituents and neighboring aryl rings further stabilize the lattice, as seen in halogen-bonded frameworks.

Basic: What precautions are necessary when handling this compound in experimental settings?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of diol groups.

- Reactivity : Avoid exposure to light or oxidizing agents, which may degrade the diol to quinone forms.

- Safety : Use PPE (gloves, goggles) due to potential irritancy; consult SDS for spill protocols (e.g., neutralize with inert adsorbents) .

Advanced: How does substituent positioning (e.g., bromine at 2,7- vs. 4,5-positions) affect electronic properties?

Answer:

Bromine at electron-rich positions (2,7) increases electrophilicity, directing further functionalization (e.g., Suzuki coupling). UV-Vis spectra show bathochromic shifts (~20 nm) compared to non-brominated analogs due to enhanced conjugation. Computational studies (HOMO-LUMO gaps) correlate substituent effects with redox potentials, critical for designing photochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.